4-Iodo-2-methoxybenzonitrile
Description
The exact mass of the compound 4-Iodo-2-methoxybenzonitrile is 258.94941 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Iodo-2-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-iodo-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICJFZGXGZQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Iodo-2-methoxybenzonitrile CAS 677777-44-5 properties
Technical Whitepaper: 4-Iodo-2-methoxybenzonitrile (CAS 677777-44-5)
Executive Summary
4-Iodo-2-methoxybenzonitrile (CAS 677777-44-5) is a high-value pharmacophore intermediate characterized by its dual-functionalized aromatic core. Possessing an electrophilic iodine handle at the para position and an electron-rich methoxy group ortho to a nitrile moiety, it serves as a critical scaffold in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing lead generation and process chemistry.
Chemical Profile & Physicochemical Properties
The compound presents as a solid, typically brown to off-white depending on purity levels. Its structural orthogonality—combining a labile C-I bond for cross-coupling with a stable nitrile group for downstream derivatization—makes it a versatile building block.
| Property | Data |
| CAS Number | 677777-44-5 |
| IUPAC Name | 4-Iodo-2-methoxybenzonitrile |
| Molecular Formula | C₈H₆INO |
| Molecular Weight | 259.05 g/mol |
| SMILES | COC1=C(C#N)C=CC(I)=C1 |
| Appearance | Solid (Brown/Off-white) |
| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Predicted LogP | ~2.5 (Lipophilic) |
Synthetic Utility & Reactivity Architecture
The utility of 4-Iodo-2-methoxybenzonitrile lies in its ability to undergo orthogonal transformations. The iodine atom is highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the nitrile group remains inert under these conditions, allowing for subsequent transformation into amines, amides, acids, or heterocycles (e.g., tetrazoles).
Synthesis Pathways
Two primary routes exist for accessing this scaffold:
-
Nucleophilic Aromatic Substitution (SₙAr): Displacement of a fluoride leaving group in 4-iodo-2-fluorobenzonitrile by methoxide. This is the preferred industrial route due to scalability and atom economy.
-
Sandmeyer Reaction: Diazotization of 4-amino-2-methoxybenzonitrile followed by iodination. This route is useful for laboratory-scale preparation when the amino precursor is readily available.
Figure 1: Convergent synthetic pathways accessing the 4-Iodo-2-methoxybenzonitrile scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The most common application of CAS 677777-44-5 is as an electrophile in Suzuki coupling to generate biaryl scaffolds. The following protocol is a self-validating system designed for high throughput and reproducibility.
Objective: Coupling of 4-Iodo-2-methoxybenzonitrile with Phenylboronic acid.
Reagents & Materials:
-
Substrate: 4-Iodo-2-methoxybenzonitrile (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Chosen for stability and efficiency with aryl iodides.
-
Base: Cs₂CO₃ (2.0 equiv) - Superior to K₂CO₃ for sterically encumbered or electron-rich substrates.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the substrate (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and catalyst (5 mol%).
-
Inertion: Seal the vial and purge with Argon for 5 minutes. This prevents homocoupling of the boronic acid and oxidation of the catalyst.
-
Solvation: Add degassed solvent (0.1 M concentration relative to substrate) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (R_f ~0.6) should disappear, replaced by the biaryl product (fluorescent under UV).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Critical Control Point: The iodine atom is highly reactive. If the reaction is sluggish, ensure the solvent is strictly degassed, as oxygen poisons the Pd(0) species.
Divergent Reactivity & Applications
Once the core scaffold is established, the nitrile group serves as a "masked" functional group. It allows for late-stage diversification, a key strategy in SAR (Structure-Activity Relationship) studies.
Figure 2: Divergent reactivity map showing C-I bond transformations (Green paths) and Nitrile group transformations (Red paths).
Handling & Safety (SDS Summary)
-
Hazards: Acute toxicity (Oral/Inhalation) due to the nitrile functionality. Skin and severe eye irritation.[2][3]
-
Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Incompatibility: Strong oxidizing agents, strong bases.
-
Disposal: Dispose of as hazardous organic waste containing halogens and nitriles.
References
-
Sigma-Aldrich. (n.d.).[4] 4-Iodo-2-methoxybenzonitrile Product Specification. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile (Analogous Structure). Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][5][6][7][8] Retrieved from
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-甲氧基-2-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 对碘苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. oiccpress.com [oiccpress.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
4-Cyano-3-methoxyiodobenzene synonyms and nomenclature
This guide serves as an authoritative technical monograph on 4-Iodo-2-methoxybenzonitrile , the IUPAC-standardized identity for the compound colloquially referred to as 4-Cyano-3-methoxyiodobenzene .
Decoding the Nomenclature, Synthesis, and Utility of a Critical Pharmacophore
Nomenclature & Structural Identity
The term "4-Cyano-3-methoxyiodobenzene" is a non-standard nomenclature that attempts to define the molecule relative to an iodobenzene core. While descriptive, it violates IUPAC priority rules which dictate that a nitrile (-CN) group takes precedence over both ethers (-OR) and halogens (-X) .
Therefore, the authoritative chemical identity is established as 4-iodo-2-methoxybenzonitrile .
Structural Disambiguation
The confusion arises from the choice of the "parent" ring system. The table below resolves this by mapping the locants (position numbers) based on the priority group.
| Feature | IUPAC Standard | Non-Standard (User Query) |
| Parent Root | Benzonitrile (C1 = -CN) | Iodobenzene (C1 = -I) |
| Priority Group | Nitrile (-CN) | Iodide (-I) |
| Substituent 1 | 2-Methoxy (-OCH₃) | 3-Methoxy (-OCH₃) |
| Substituent 2 | 4-Iodo (-I) | 4-Cyano (-CN) |
| Resulting Name | 4-Iodo-2-methoxybenzonitrile | 4-Cyano-3-methoxyiodobenzene |
Key Chemical Identifiers:
-
CAS Number: 1000576-40-6 (Verified for 4-iodo-2-methoxybenzonitrile)
-
Molecular Formula: C₈H₆INO
-
Molecular Weight: 259.04 g/mol
-
SMILES: COc1cc(I)ccc1C#N
-
InChIKey: NUWOJGUZJDJLHY-UHFFFAOYSA-N
Visual Nomenclature Hierarchy
The following diagram illustrates the logical flow of IUPAC priority rules that necessitates the renaming of this compound.
Figure 1: IUPAC priority decision tree establishing Benzonitrile as the parent scaffold.
Synthetic Pathways and Causality
Synthesizing 4-iodo-2-methoxybenzonitrile requires careful regiochemical control. Direct iodination of 2-methoxybenzonitrile is not recommended because the methoxy group (ortho/para director) and the nitrile group (meta director) creates a conflict that favors the 5-position or 3-position, rather than the desired 4-position.
To guarantee the 4-iodo substitution, the Sandmeyer Reaction starting from the corresponding aniline is the industry-standard "self-validating" protocol.
The Sandmeyer Route (Recommended)
This pathway uses 4-amino-2-methoxybenzonitrile as the starting material. The amino group is already installed at the correct position, eliminating regioselectivity risks.
Reaction Scheme:
-
Diazotization: Conversion of the aniline to a diazonium salt using Sodium Nitrite (
) and acid ( or ). -
Iodination: Displacement of the diazo group (
) by iodide ( ) using Potassium Iodide ( ).
Figure 2: The regioselective Sandmeyer synthesis route.
Experimental Protocol: Sandmeyer Iodination
Note: This protocol assumes a 10 mmol scale. Scale up requires careful thermal management of the diazonium intermediate.
Reagents & Equipment
| Reagent | Equiv. | Role | Hazard Note |
| 4-Amino-2-methoxybenzonitrile | 1.0 | Substrate | Irritant |
| Sodium Nitrite ( | 1.2 | Diazotization Agent | Oxidizer, Toxic |
| Sulfuric Acid (2.5 M) | Excess | Solvent/Acid Source | Corrosive |
| Potassium Iodide ( | 1.5 | Nucleophile Source | Stains skin |
| Urea | Trace | Quencher | None |
Step-by-Step Methodology
-
Solubilization: In a 100 mL round-bottom flask, suspend 10 mmol of 4-amino-2-methoxybenzonitrile in 20 mL of 2.5 M
. Cool the suspension to 0–5°C using an ice-water bath. Causality: Low temperature prevents the decomposition of the unstable diazonium salt into a phenol. -
Diazotization: Dropwise add a solution of
(12 mmol in 5 mL water) over 15 minutes. Maintain internal temperature below 5°C. Stir for 30 minutes.-
Validation: The solution should become clear/homogeneous. Test with starch-iodide paper (turns blue) to confirm excess nitrite, then add trace urea to quench excess nitrite (prevents side reactions).
-
-
Substitution: Dissolve
(15 mmol) in 10 mL water. Add this solution slowly to the cold diazonium mixture.-
Observation: Immediate evolution of nitrogen gas (
) and formation of a dark oil/precipitate indicates successful reaction.
-
-
Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with 10% Sodium Thiosulfate (
) to remove excess iodine (color change from purple to yellow/clear). -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc 9:1).
Applications in Drug Discovery
4-Iodo-2-methoxybenzonitrile is a "bifunctional" scaffold, offering two distinct handles for chemical elaboration. This makes it highly valuable in Fragment-Based Drug Discovery (FBDD) .
Orthogonal Reactivity Profile
-
The Iodine Handle (C4): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). It allows the attachment of complex heteroaryl tails.
-
The Nitrile Handle (C1): A masked carboxylic acid or amine. It can be hydrolyzed to a primary amide (Pinner reaction), reduced to a benzylamine, or cyclized to form tetrazoles/oxadiazoles.
Case Study: Herbicide and Kinase Inhibitor Synthesis
Research indicates this scaffold is a precursor for 6-(poly-substituted aryl)-4-aminopicolinates, a class of potent herbicides [1]. In medicinal chemistry, the 2-methoxy-4-substituted benzonitrile motif is frequently observed in inhibitors targeting MEK and BTK kinases, where the methoxy group functions as a hydrogen bond acceptor in the ATP-binding pocket.
References
-
Google Patents. (2007). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. US Patent 7,314,849 B2.[1] Link
-
PubChem. (n.d.).[2] 4-Methoxybenzonitrile Compound Summary. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (n.d.). 4-Amino-2-methoxybenzonitrile Product Sheet. Link
-
Chem-Impex. (n.d.). 4-Methoxybenzonitrile Properties and Applications. Link
Sources
A-Scientist's Guide to the Safe Handling of 4-Iodo-2-methoxybenzonitrile
An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
4-Iodo-2-methoxybenzonitrile is a substituted aromatic compound that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its trifunctional nature—featuring a nitrile, an iodo group, and a methoxy ether on a benzene ring—provides multiple reaction sites for derivatization. However, these same functional groups contribute to a specific hazard profile that demands a comprehensive and proactive safety strategy.
This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more mechanistic understanding of the risks associated with 4-Iodo-2-methoxybenzonitrile. It is designed for researchers, scientists, and drug development professionals who require not just procedural instructions, but a foundational understanding of why specific safety protocols are critical. By synthesizing data from structurally related compounds, we will construct a robust framework for risk assessment and safe handling.
Section 1: Chemical Identity and Physicochemical Profile
A precise understanding of the compound's identity and physical properties is the foundation of any safety assessment. These characteristics influence its behavior in the laboratory, including potential for aerosolization, solubility in various media, and appropriate storage conditions.
| Identifier | Value | Source |
| Chemical Name | 4-Iodo-2-methoxybenzonitrile | N/A |
| CAS Number | 136554-35-1 | N/A |
| Molecular Formula | C₈H₆INO | N/A |
| Molecular Weight | 259.04 g/mol | N/A |
Note: As specific experimental data for 4-Iodo-2-methoxybenzonitrile is not widely published, some physicochemical properties are inferred from its structural analogue, 4-Methoxybenzonitrile.
| Property | Value (Inferred) | Rationale & Significance | Source |
| Appearance | White to beige crystalline powder/solid | As a solid, the primary exposure risk during handling is inhalation of dust and dermal contact. | [1][2] |
| Melting Point | Similar to or higher than 57-60 °C | The melting point is well above room temperature, confirming its solid state under standard lab conditions. The heavier iodine atom may increase the melting point compared to its non-iodinated analogue. | [1] |
| Boiling Point | > 256-257 °C | The high boiling point indicates low volatility at room temperature, minimizing vapor inhalation risk during routine weighing and transfers. | [1] |
| Solubility | Likely soluble in organic solvents; sparingly soluble in water | Solubility dictates the choice of solvents for reactions and cleaning, as well as its potential mobility in an aqueous spill. | [3] |
Section 2: Hazard Identification and Mechanistic Risk Assessment
The toxicological profile of 4-Iodo-2-methoxybenzonitrile is dictated by its constituent functional groups. A proactive risk assessment involves understanding the hazards posed by each part of the molecule.
-
Benzonitrile Core: Nitrile-containing aromatic compounds are known for their toxicity. While benzonitrile itself is not metabolized to cyanide, many substituted benzonitriles can pose risks of acute toxicity if ingested, inhaled, or absorbed through the skin.[4][5] Symptoms of exposure can include respiratory distress, neurological effects, and irritation.[4][5]
-
Iodo Group: Aromatic iodides can be irritants. Iodine itself is corrosive and a severe irritant to the eyes, skin, and respiratory tract.[6] Compounds containing iodine should be handled with care to avoid sensitization and allergic reactions upon prolonged exposure.[6]
-
Methoxy Group: While generally less reactive, the ether linkage can influence the metabolic pathways of the compound.
Based on data from analogous compounds like 4-Iodobenzonitrile and other substituted benzonitriles, the following Globally Harmonized System (GHS) classifications are anticipated.[3][7][8]
| Hazard Class | Anticipated Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Logical Workflow for Risk Assessment
A structured approach to risk assessment is crucial before any experimental work begins. This workflow ensures that hazards are identified, potential exposures are considered, and appropriate controls are implemented.
Caption: A systematic workflow for assessing and mitigating risks.
Section 3: Proactive Exposure Control and Personal Protection
The cornerstone of chemical safety is the "Hierarchy of Controls," which prioritizes the most effective measures for reducing risk. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
1. Engineering Controls (Primary Barrier): The most critical control is to handle 4-Iodo-2-methoxybenzonitrile exclusively within a certified chemical fume hood. This isolates the material, protecting the researcher from inhaling dust or vapors and containing any potential spills.
2. Administrative Controls (Procedural Safety):
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including weighing, transfer, reaction setup, and workup.
-
Designated Areas: Clearly mark areas where the compound is stored and handled.
-
Training: Ensure all personnel are trained on the specific hazards of substituted benzonitriles and the emergency procedures outlined in this guide.
3. Personal Protective Equipment (PPE) (Final Barrier): The selection of PPE must be deliberate and based on the specific tasks being performed.[9]
| Protection Type | Specification | Causality and Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against dermal absorption and irritation.[4] Always inspect gloves before use and wash hands thoroughly after removal. |
| Eye Protection | Chemical safety goggles | Essential to protect against splashes and airborne dust. Standard safety glasses do not provide adequate protection from splashes. |
| Body Protection | Flame-resistant laboratory coat | Protects skin from accidental contact and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood | If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8] |
Section 4: Emergency Protocols and First Aid
Immediate and correct first aid is critical in mitigating the effects of an accidental exposure. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.
First Aid Decision Workflow
Caption: Decision tree for first aid response by exposure route.
Step-by-Step First Aid Protocols
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
Section 5: Accidental Release and Waste Management
A prepared response to accidental spills is essential for laboratory safety and environmental protection.
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the appropriate PPE as described in Section 3, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain & Clean (for small, solid spills):
-
Do not create dust. Avoid sweeping with a dry broom.[10]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully scoop the material into a designated, labeled hazardous waste container.[10]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
Waste Disposal
-
All waste containing 4-Iodo-2-methoxybenzonitrile, including contaminated absorbents, disposable PPE, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Section 6: Chemical Stability and Storage
Proper storage is vital to maintain the integrity of the compound and prevent the formation of hazardous byproducts.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The storage area should be locked or otherwise secured.[7]
-
Light Sensitivity: Protect from light, as iodo-aromatic compounds can be light-sensitive.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[7] Hazardous reactions may occur if mixed with these substances.[10]
-
Hazardous Decomposition Products: In the event of a fire, toxic fumes may be emitted, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[9] Firefighters should wear self-contained breathing apparatus.[9]
Conclusion
4-Iodo-2-methoxybenzonitrile is a potent chemical intermediate with a significant, predictable hazard profile. Its safe use hinges on a deep understanding of its chemical nature and a disciplined adherence to a multi-layered safety strategy. By prioritizing engineering controls, following rigorous administrative protocols, and using appropriate personal protective equipment, researchers can effectively mitigate the risks of acute toxicity and irritation. Emergency preparedness, including knowledge of first aid and spill response, provides a critical safety net. This guide serves as a foundational document to empower researchers to handle this valuable compound with the respect and caution it requires, ensuring both personal safety and scientific progress.
References
-
Fisher Scientific. SAFETY DATA SHEET: 4-Iodobenzonitrile.
-
Angene Chemical. Safety Data Sheet: 2-Fluoro-4-methoxybenzonitrile. (2021).
-
Australian Government Department of Health. Benzonitrile: Human health tier II assessment. (2019).
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Methoxybenzonitrile. (2025).
-
Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022).
-
Chem-Impex International. 4-Methoxybenzonitrile.
-
Alzchem Group. 4-Methoxybenzonitrile.
-
Apollo Scientific. SAFETY DATA SHEET: 3-FORMYL-4-HYDROXYBENZONITRILE. (2011).
-
PubChem. 4-Methoxybenzonitrile.
-
Sigma-Aldrich. SAFETY DATA SHEET: 4-hydroxybenzonitrile. (2024).
-
Carl ROTH. Safety Data Sheet: 4-Acetylbenzonitrile. (2022).
-
TCI Chemicals. SAFETY DATA SHEET: 3-Ethoxy-4-methoxybenzonitrile. (2025).
-
ChemicalBook. 4-formyl-3-methoxybenzonitrile.
-
NCBI Bookshelf. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. carlroth.com [carlroth.com]
Methodological & Application
Suzuki-Miyaura coupling of 4-Iodo-2-methoxybenzonitrile protocol
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-2-methoxybenzonitrile
Abstract
This application note details a robust, scalable protocol for the palladium-catalyzed cross-coupling of 4-Iodo-2-methoxybenzonitrile with aryl boronic acids. The presence of the ortho-methoxy and para-cyano moieties presents a unique electronic environment that favors rapid oxidative addition while demanding careful control of basicity to prevent nitrile hydrolysis. This guide utilizes a Pd(dppf)Cl₂·DCM / K₂CO₃ catalytic system in aqueous 1,4-dioxane, optimized for high turnover frequency (TOF) and minimal homocoupling byproducts.
Strategic Analysis & Substrate Logic
Substrate Profiling
-
Substrate: 4-Iodo-2-methoxybenzonitrile (CAS: 135432-84-3).
-
Reactivity Tier: High . Aryl iodides are the most reactive electrophiles in the Suzuki manifold, often proceeding under milder conditions than bromides or chlorides.
-
Electronic Considerations:
-
Iodide (C4): The leaving group.
-
Nitrile (C1): A strong electron-withdrawing group (EWG). While it activates the ring for oxidative addition, it is susceptible to hydration (to amide) under harsh alkaline conditions.
-
Methoxy (C2): An electron-donating group (EDG). Its position meta to the iodide exerts a mild deactivating inductive effect, but this is overwhelmed by the high lability of the C–I bond.
-
-
Steric Considerations: The C4 position is relatively unhindered. The ortho-methoxy group is distant enough not to interfere with the catalytic center during the coupling event.
Catalyst Selection: Why Pd(dppf)Cl₂?
While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a traditional choice, it suffers from poor air stability. For this protocol, we select [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) complexed with dichloromethane.
-
Air Stability: Robust enough for benchtop weighing.
-
Bite Angle: The large bite angle of the dppf ligand favors the reductive elimination step, crucial for forming the C–C biaryl bond.
-
Selectivity: Minimizes dehalogenation side reactions common with electron-poor rings.
Experimental Protocol
Materials & Reagents
| Component | Role | Specifications |
| 4-Iodo-2-methoxybenzonitrile | Electrophile | >97% Purity |
| Aryl Boronic Acid | Nucleophile | 1.2 – 1.5 Equivalents |
| Pd(dppf)Cl₂[1]·CH₂Cl₂ | Catalyst | 3 – 5 mol% |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 – 3.0 Equivalents |
| 1,4-Dioxane | Solvent | HPLC Grade, Degassed |
| Water | Co-Solvent | Deionized, Degassed |
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
Charge Solids: To a dry reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:
-
4-Iodo-2-methoxybenzonitrile (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
K₂CO₃ (2.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv / 3 mol%)
-
-
Solvent Preparation: In a separate flask, mix 1,4-Dioxane and Water in a 4:1 ratio . Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen. Note: Oxygen is the enemy of the catalytic cycle, leading to homocoupling of the boronic acid.
-
Addition: Syringe the degassed solvent mixture into the reaction vial. The concentration of the aryl iodide should be approximately 0.1 M to 0.2 M .
Step 2: Reaction Execution
-
Seal & Purge: Cap the vial (septum/crimp cap). Evacuate and backfill with inert gas (N₂/Ar) three times.
-
Thermal Activation: Place the vessel in a pre-heated block or oil bath at 85°C .
-
Why 85°C? This temperature ensures rapid transmetallation without reaching the boiling point of water/dioxane azeotropes, preventing pressure buildup in sealed vessels.
-
-
Monitoring: Stir vigorously. Reaction completion is typically observed within 2 to 4 hours . Monitor via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting iodide (Rt ~ retention time of non-polar aromatics).
Step 3: Workup & Purification
-
Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.
-
Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[2][3] Extract the aqueous layer twice more with EtOAc.
-
Wash: Wash combined organics with Brine (Sat. NaCl) to remove residual boronic salts and base.
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0% → 30% EtOAc in Hexanes. The nitrile and methoxy groups make the product moderately polar, usually eluting after non-polar impurities but before homocoupled boronic acids.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition and transmetallation steps.
Caption: Figure 1: Catalytic cycle for the Pd(dppf)Cl₂ mediated coupling. The oxidative addition of the C–I bond is rapid, followed by base-assisted transmetallation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or Oxygen inhibition. | Degas solvents more thoroughly. Ensure reaction temperature is maintained at >80°C. Increase catalyst loading to 5 mol%. |
| Homocoupling (Ar'-Ar') | Excess Oxygen present. | Check inert gas lines. Use a "freeze-pump-thaw" method for degassing if possible. |
| Nitrile Hydrolysis | Base concentration too high or reaction too long. | Switch to a milder base like NaHCO₃ or K₃PO₄. Reduce reaction time; stop immediately upon consumption of Iodide. |
| Protodeboronation | Unstable boronic acid. | Use excess boronic acid (1.5 - 2.0 equiv). Switch solvent to anhydrous DMF or Toluene if water is the culprit (requires anhydrous base like Cs₂CO₃). |
Workflow Diagram
Caption: Figure 2: Operational workflow for the synthesis, emphasizing the critical checkpoint at the reaction monitoring stage.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 24, 2023. [Link]
Sources
Application Note: Optimized Sonogashira Coupling of 4-Iodo-2-methoxybenzonitrile
Executive Summary
This guide details the optimized reaction conditions for the Sonogashira cross-coupling of 4-Iodo-2-methoxybenzonitrile with terminal alkynes. Unlike simple aryl halides, this substrate features a unique "push-pull" electronic architecture: the para-positioned nitrile group significantly activates the C-I bond for oxidative addition, while the ortho-methoxy group provides steric shielding and electronic modulation.
Successful coupling requires balancing this high electrophilicity with the suppression of common side reactions, specifically alkyne homocoupling (Glaser coupling) and nitrile hydrolysis. Two protocols are provided:
-
Method A (Standard): A robust Pd/Cu system for rapid discovery-scale synthesis.
-
Method B (High-Purity): A Copper-free protocol designed for pharmaceutical applications requiring low residual metal content.
Mechanistic Insight & Chemical Logic
Substrate Analysis
The reactivity of 4-Iodo-2-methoxybenzonitrile is governed by its substitution pattern:
-
C1 Nitrile (-CN): A strong electron-withdrawing group (EWG) located para to the iodine. This lowers the electron density at the C4 position, accelerating the Oxidative Addition step of the catalytic cycle.
-
C2 Methoxy (-OMe): An electron-donating group (EDG) located meta to the iodine. While generally deactivating in electrophilic aromatic substitution, here its effect is secondary to the nitrile's activation. However, its position at C2 imposes minor steric constraints that may affect bulky phosphine ligands.
The Catalytic Cycle (Visualized)
The following diagram illustrates the specific pathway for this substrate, highlighting the activation energy reduction caused by the nitrile group.
Figure 1: Catalytic cycle highlighting the facile oxidative addition due to the electron-deficient nature of the aryl iodide.
Experimental Protocols
Method A: Standard Copper-Catalyzed Coupling
Best for: Rapid synthesis, library generation, non-sensitive alkynes. Key Advantage: High reaction rates at room temperature.
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate | 4-Iodo-2-methoxybenzonitrile | 1.0 | Electrophile |
| Alkyne | Terminal Alkyne | 1.1 - 1.2 | Nucleophile |
| Catalyst | Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | Palladium Source |
| Co-Catalyst | CuI | 0.01 (1 mol%) | Activates Alkyne |
| Base | Triethylamine (Et₃N) | 3.0 | Acid Scavenger |
| Solvent | THF or DMF | [0.2 M] | Medium |
Step-by-Step Procedure
-
Preparation: Oven-dry a 25 mL round-bottom flask and a magnetic stir bar. Cool under a stream of Nitrogen or Argon.[1]
-
Charging: Add 4-Iodo-2-methoxybenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (2 mg, 0.01 mmol) to the flask.
-
Note: Adding solids first allows for simultaneous degassing.
-
-
Degassing (Critical): Cap the flask with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Nitrogen. Repeat this cycle 3 times.
-
Why? Oxygen promotes the homocoupling of alkynes (Glaser coupling) and deactivates the Pd(0) species.
-
-
Solvent Addition: Syringe in anhydrous THF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol). Stir until the aryl iodide is dissolved.
-
Reaction: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Observation: The solution typically turns from yellow to dark brown/black within 10-30 minutes, indicating active catalysis.
-
-
Monitoring: Stir at Room Temperature (25°C) . Monitor by TLC or LCMS.
-
Expected Time: 1 - 4 hours.[2]
-
Optimization: If conversion is <50% after 2 hours, heat to 45°C. Do not exceed 60°C to prevent nitrile hydrolysis.
-
-
Workup: Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
Method B: Copper-Free "Green" Coupling
Best for: Pharmaceutical intermediates, avoiding heavy metal contamination, alkynes prone to homocoupling. Key Advantage: Eliminates Copper waste; cleaner impurity profile.
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium Source |
| Ligand | XPhos or PPh₃ | 0.04 (4 mol%) | Stabilizes Pd |
| Base | Cs₂CO₃ or K₂CO₃ | 2.0 | Inorganic Base |
| Solvent | MeCN : Water (10:1) | [0.2 M] | Polar Aprotic/Protic Mix |
Step-by-Step Procedure
-
Setup: Charge a reaction vial with 4-Iodo-2-methoxybenzonitrile (1.0 mmol), Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and Cs₂CO₃ (650 mg).
-
Inertion: Seal the vial and purge with Nitrogen for 5 minutes.
-
Solvent: Add degassed Acetonitrile (4.5 mL) and degassed Water (0.5 mL).
-
Reaction: Add the alkyne (1.2 mmol). Heat the mixture to 60°C .
-
Note: Copper-free conditions generally require higher temperatures because the transmetallation step is slower without the copper-acetylide intermediate.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.
Workflow Visualization
Figure 2: Operational workflow ensuring reproducibility and safety.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂) | Degas solvents more thoroughly (freeze-pump-thaw). |
| Homocoupling (Glaser) | Excess O₂ or Cu | Reduce CuI loading to 0.5 mol%; add alkyne slowly (syringe pump). |
| Nitrile Hydrolysis | High Temp + Base + Water | Use anhydrous conditions (Method A); keep temp <60°C. |
| Pd Black Precipitation | Ligand dissociation | Add excess ligand (PPh₃); switch to bidentate ligand (dppf). |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Iodides and Alkynes Catalyzed by a Water-Soluble Palladium Complex. The Journal of Organic Chemistry, 76(15), 6362–6366. Link
-
BenchChem. Experimental Protocol for Sonogashira Coupling with Aryl Iodides. Application Note. Link
-
PubChem. 4-Methoxybenzonitrile Compound Summary. National Library of Medicine. Link
Sources
Hydrolysis of 4-Iodo-2-methoxybenzonitrile: A Comprehensive Guide to Application and Protocol
Introduction: The Strategic Importance of Carboxylic Acid Moieties
In the landscape of pharmaceutical and materials science, the carboxylic acid functional group is a cornerstone of molecular design. Its ability to participate in a diverse array of chemical transformations, most notably amide bond formation, renders it an invaluable synthon. The conversion of a nitrile group to a carboxylic acid is a fundamental and powerful transformation in organic synthesis. This document provides a detailed exploration of the hydrolysis of 4-iodo-2-methoxybenzonitrile to its corresponding carboxylic acid, 4-iodo-2-methoxybenzoic acid. This particular molecule serves as a crucial building block in the synthesis of complex organic molecules, where the iodo-substituent provides a handle for further functionalization, such as in cross-coupling reactions.
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights and field-proven protocols for this pivotal chemical transformation. We will delve into both acid and base-catalyzed hydrolysis pathways, elucidating the rationale behind experimental choices and providing a framework for robust and reproducible execution.
Mechanistic Underpinnings: A Tale of Two Pathways
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[1] This transformation can be effectively catalyzed by either acid or base, with each pathway possessing distinct mechanistic features.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[2] This activation facilitates the nucleophilic attack of a water molecule. Subsequent deprotonation and tautomerization yield the amide intermediate. The amide is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium salt.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocols
The choice between acid and base-catalyzed hydrolysis often depends on the stability of other functional groups within the molecule. For 4-iodo-2-methoxybenzonitrile, both methods are viable, and the selection may be guided by downstream applications or available reagents.
Protocol 1: Alkaline Hydrolysis of 4-Iodo-2-methoxybenzonitrile
This protocol is adapted from a general procedure for the hydrolysis of substituted benzonitriles and is expected to provide a high yield of the desired carboxylic acid. [3]The use of a mixed solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic base.
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodo-2-methoxybenzonitrile | ≥98% | Commercially Available | |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available | Pellets or flakes |
| Ethanol (EtOH) | 95% or Absolute | Commercially Available | |
| Deionized Water | In-house | ||
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | For acidification |
| Diethyl Ether or Ethyl Acetate | ACS Reagent Grade | Commercially Available | For extraction |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available | For drying |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Iodo-2-methoxybenzonitrile (e.g., 10 mmol, 2.59 g) in 95% ethanol (e.g., 60 mL).
-
Addition of Base: To this solution, add potassium hydroxide (e.g., 40 mmol, 2.24 g) dissolved in deionized water (e.g., 20 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water (e.g., 50 mL) and wash with diethyl ether or ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-acidic byproducts.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A precipitate of 4-iodo-2-methoxybenzoic acid should form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to a constant weight.
-
Diagram: Alkaline Hydrolysis Workflow
Caption: Workflow for the alkaline hydrolysis of 4-iodo-2-methoxybenzonitrile.
Protocol 2: Acid-Catalyzed Hydrolysis of 4-Iodo-2-methoxybenzonitrile
Acid-catalyzed hydrolysis provides an alternative route, which can be advantageous if the substrate is sensitive to strong bases. Concentrated sulfuric or hydrochloric acid is typically employed. [4]
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodo-2-methoxybenzonitrile | ≥98% | Commercially Available | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Caution: Corrosive |
| Deionized Water | In-house | ||
| Ice | In-house |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add 4-Iodo-2-methoxybenzonitrile (e.g., 10 mmol, 2.59 g) to a mixture of concentrated sulfuric acid (e.g., 15 mL) and deionized water (e.g., 15 mL). Caution: The addition of sulfuric acid to water is highly exothermic and should be done slowly with cooling.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice (e.g., 100 g) in a beaker with stirring. A precipitate of the carboxylic acid should form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-iodo-2-methoxybenzoic acid.
-
Dry the purified product under vacuum.
-
Data and Characterization
The successful synthesis of 4-iodo-2-methoxybenzoic acid should be confirmed by standard analytical techniques.
| Property | 4-Iodo-2-methoxybenzonitrile | 4-Iodo-2-methoxybenzoic acid |
| Molecular Formula | C₈H₆INO | C₈H₇IO₃ |
| Molecular Weight | 259.05 g/mol | 278.04 g/mol |
| Appearance | Off-white to yellow solid | White to off-white solid |
| Melting Point | Approx. 110-114 °C | Approx. 158-162 °C |
| Key IR Peaks (cm⁻¹) | ~2220 (C≡N stretch) | ~1680 (C=O stretch), ~2500-3300 (O-H stretch) |
| ¹H NMR | Aromatic protons, methoxy singlet | Aromatic protons, methoxy singlet, carboxylic acid proton (broad singlet) |
Safety and Handling
-
4-Iodo-2-methoxybenzonitrile: Handle with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium Hydroxide and Sulfuric Acid: Both are highly corrosive. Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and splash goggles.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood.
Conclusion
The hydrolysis of 4-iodo-2-methoxybenzonitrile to 4-iodo-2-methoxybenzoic acid is a robust and essential transformation for the synthesis of advanced intermediates in drug discovery and materials science. The choice between alkaline and acidic hydrolysis protocols allows for flexibility depending on the specific requirements of the synthetic route. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently execute this valuable chemical conversion.
References
- MacMillan, J. H., & Labes, M. M. (1979). Low Transition Temperature Liquid Crystalline Amines Incorporating the Trans-1,4-Cyclohexane Ring System. Molecular Crystals and Liquid Crystals, 55(1), 61-71.
- Google Patents. (1975). Process for the hydrolysis of nitriles. US3876691A.
-
PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]
- Google Patents. (2014). Preparation method of methoxybenzoic acid. CN104151157A.
-
YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
-
Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What gas evolves during the alkaline hydrolysis of benzonitrile? Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
Sources
Strategic Palladium-Catalyzed Functionalization: Constructing and Coupling Benzonitrile Scaffolds
Executive Summary
Benzonitriles are ubiquitous pharmacophores in medicinal chemistry, serving as robust bioisosteres for carbonyls, enhancing metabolic stability, and providing critical handles for further transformation (e.g., to tetrazoles or amines). This Application Note addresses the two critical lifecycle stages of the benzonitrile scaffold using Palladium-catalyzed cross-coupling with Aryl Iodides:
-
Scaffold Construction: The de novo synthesis of benzonitriles via Pd-catalyzed cyanation of aryl iodides (Ar-I).
-
Scaffold Functionalization: The
-arylation of benzyl nitriles with aryl iodides to generate quaternary carbon centers.
This guide moves beyond standard textbook procedures, offering field-tested protocols that mitigate common failure modes such as catalyst poisoning by cyanide anions and competitive dehalogenation.
Mechanistic Logic & Causality
The Cyanide Paradox (Scaffold Construction)
The primary challenge in coupling Aryl Iodides with cyanide sources is the high affinity of the cyanide anion (
-
Solution: We utilize Zinc Cyanide (
) .[1][2][3][4] Unlike NaCN, is sparingly soluble in DMF. It acts as a "slow-release" reservoir, maintaining a low concentration of active cyanide in solution—sufficient for transmetallation but below the threshold for catalyst poisoning.
Steric Crowding in -Arylation (Scaffold Coupling)
Coupling an aryl iodide with a benzyl nitrile anion involves forming a crowded Pd(II) enolate intermediate. Standard ligands (e.g.,
-
Solution: The use of Bulky, Electron-Rich Phosphines (e.g.,
, Xantphos). These ligands accelerate oxidative addition of the Ar-I and, critically, destabilize the resting state to drive the difficult C-C bond-forming reductive elimination.
Visualizing the Pathway
The following diagram illustrates the divergent pathways for Cyanation versus
Figure 1: Divergent catalytic cycles for Cyanation (top) and
Protocol A: Construction of the Scaffold (Cyanation)
Objective: Synthesis of functionalized benzonitriles from aryl iodides without using toxic gas or causing catalyst deactivation.
Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Pd Source | Pd(0) source. | |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | The large bite angle of dppf favors the reductive elimination of Ar-CN. |
| CN Source | Critical: Low solubility prevents saturation of Pd by | |
| Additive | Zn powder (metallic) | Reduces any oxidized Pd(II) back to Pd(0) to maintain the catalytic cycle. |
| Solvent | DMF or DMAC (Wet vs. Dry) | Insight: Strictly anhydrous DMF can slow the reaction. Trace water (1-2%) aids |
Step-by-Step Procedure
Scale: 1.0 mmol Aryl Iodide
-
Preparation: In a glovebox or under active Nitrogen flow, charge a dried Schlenk tube with:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
- (0.6 mmol, 0.6 equiv - Note: Stoichiometry is 0.5, slight excess ensures completion)
-
(0.05 mmol, 5 mol%) OR
(2.5 mol%) + dppf (5 mol%) -
Zn Dust (0.1 mmol, 10 mol% - Optional but recommended for aged catalysts)
-
-
Solvation: Add DMF (5.0 mL, 0.2 M concentration).
-
Note: If the DMF is "bone dry," add 50
of degassed water to facilitate Zn dissolution.
-
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes. Oxygen is detrimental to the phosphine ligands.
-
Reaction: Seal the tube and heat to 80–100 °C for 4–12 hours.
-
Monitoring: Monitor by HPLC/UPLC. The reaction is complete when Ar-I is <2%.
-
-
Workup (Safety Critical):
-
Cool to room temperature.
-
Quench: Pour mixture into diluted Ammonium Hydroxide (
) or 10% Ethylenediamine solution. This complexes the excess Zinc and Cyanide, preventing the formation of HCN gas during acidification. -
Extract with EtOAc, wash with brine, dry over
, and concentrate.
-
Protocol B: Coupling with the Scaffold ( -Arylation)
Objective: Functionalizing a benzyl nitrile scaffold with an aryl iodide to create a quaternary center.
Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Base | LiHMDS or NaOtBu | Strong base required to deprotonate the nitrile ( |
| Catalyst | Critical: Bulky ligands prevent the formation of bis-arylated byproducts and force the coupling of the crowded centers. | |
| Solvent | Toluene or THF | Non-polar solvents often favor the tight ion pair required for transmetallation. |
Step-by-Step Procedure
Scale: 1.0 mmol Benzyl Nitrile Scaffold
-
Enolate Formation:
-
Charge a flame-dried flask with the Benzyl Nitrile (1.0 mmol) and Aryl Iodide (1.1 mmol).
-
Add Toluene (anhydrous, 4 mL).
-
Alternative: If using LiHMDS, some protocols recommend pre-forming the anion at 0°C, but for Pd-catalysis, in situ deprotonation often works well to keep free anion concentration low (preventing bis-arylation).
-
-
Catalyst Addition:
-
Add
(0.02 mmol, 2 mol%) and Xantphos (0.025 mmol, 2.5 mol%) OR pre-formed (2 mol%).
-
-
Base Addition:
-
Add NaOtBu (1.3 mmol) in one portion under Nitrogen flow.
-
Note: If using LiHMDS (1.0 M in THF), add dropwise at room temperature.
-
-
Reaction:
-
Heat to 60–80 °C . The reaction is often faster than cyanation due to the high reactivity of the enolate.
-
Endpoint: Monitor for the disappearance of the nitrile starting material.
-
-
Workup:
-
Quench with saturated
. -
Extract with Ether or EtOAc.
-
Purification: Flash chromatography. Note that
-aryl nitriles can be difficult to separate from bis-arylated byproducts; optimization of the base/catalyst ratio is key to preventing "over-reaction."
-
Troubleshooting & Optimization (Self-Validating Systems)
Decision Tree for Failure Modes
Use the following logic flow to diagnose stalled reactions or impurities.
Figure 2: Diagnostic workflow for Pd-catalyzed coupling issues.
Expert Tips
-
The "Black Precipitate" Indicator: In Cyanation, if the reaction mixture turns black rapidly (Pd black precipitation), the catalyst has crashed out. This usually means the cyanide concentration was too high (poisoning) or the ligand oxidized. Remedy: Ensure
is used (not NaCN) and increase ligand:Pd ratio to 4:1. -
Bis-Arylation in
-Arylation: If you observe the addition of two aryl groups to the nitrile scaffold, the product is more acidic than the starting material. Remedy: Use a weaker base (e.g., ) or ensure the Aryl Iodide is the limiting reagent (0.9 equiv relative to Nitrile).
References
-
Vertex AI Search. (2023). Palladium-catalyzed cyanation of aryl iodides protocol mechanism. Retrieved from 5
-
National Institutes of Health (NIH). (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from 3
-
American Chemical Society (ACS). (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Retrieved from 6
-
National Institutes of Health (NIH). (2010). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Retrieved from 7
-
Organic Chemistry Portal. (2023). Arenenitrile synthesis by cyanations or substitution. Retrieved from 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Sterically Hindered Aryl Iodides
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions with sterically hindered aryl iodides. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving high yields and purity with sterically demanding substrates. Here, we will explore the mechanistic nuances and provide practical, field-proven troubleshooting strategies to enhance your synthetic outcomes.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds. However, when substrates with significant steric bulk around the reaction center are employed, the efficiency of the catalytic cycle can be severely compromised. Steric hindrance can impede both the oxidative addition and reductive elimination steps, leading to low yields, slow reaction times, and the formation of unwanted byproducts. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with a di-ortho-substituted aryl iodide is giving very low yield. What is the most likely cause?
Low yields in these cases often stem from a sluggish reductive elimination step. The steric bulk of the ortho substituents on both coupling partners can prevent them from adopting the cis orientation on the palladium center, which is necessary for the final bond-forming step.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. For sterically demanding couplings, bulky, electron-rich monophosphine ligands are generally preferred. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition, and they can accelerate the reductive elimination step.[1] Consider switching from common ligands like PPh₃ to specialized "Buchwald-type" ligands.
Ligand Key Features Typical Substrates XPhos Bulky, electron-rich, promotes reductive elimination. Generally effective for hindered biaryl synthesis. SPhos Confers high activity, allowing for lower catalyst loading and room temperature reactions in some cases.[2] Excellent for a wide range of hindered aryl chlorides and bromides, and by extension, iodides.[2] RuPhos Effective for a variety of challenging couplings. Often used for heteroaryl couplings but also effective for hindered systems. AntPhos The rigid anthracenyl moiety can inhibit β-hydride elimination, a common side reaction.[1] Particularly effective for sterically demanding aryl-alkyl couplings.[1] -
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for reductive elimination. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C, solvent permitting.
-
Choice of Base and Solvent: A strong base is required to facilitate the transmetalation step. K₃PO₄ is a reliable choice for many hindered couplings.[2] Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[3] Solvents like toluene, dioxane, or DMF are commonly used. The choice of solvent can influence reaction rates, so screening different options may be beneficial.[4]
Q2: I am observing a significant amount of a dehalogenated byproduct (Ar-H instead of Ar-Ar'). How can I minimize this?
Dehalogenation, the replacement of the iodide with a hydrogen atom, is a common side reaction, especially with electron-rich or sterically hindered aryl halides.[5] This can occur through various pathways, including β-hydride elimination from alkylboronic acids or reaction with trace water or other proton sources.
Troubleshooting Workflow:
Caption: Troubleshooting dehalogenation side reactions.
Detailed Strategies:
-
Base Selection: While a strong base is needed, overly strong bases like alkoxides can sometimes promote dehalogenation.[5] Consider using K₃PO₄ or Cs₂CO₃.
-
Temperature Control: High temperatures can favor dehalogenation.[5] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ligand Choice: As mentioned in Q1, bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[5] Ligands like AntPhos are designed to suppress pathways like β-hydride elimination that can lead to dehalogenation.[1]
-
Careful Monitoring: Follow the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that may promote side reactions.[5]
Q3: My reaction is stalled, with starting material remaining even after extended reaction times. What can I do?
A stalled reaction often points to an issue with one of the key steps in the catalytic cycle: oxidative addition or transmetalation.
The Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting a Stalled Reaction:
-
Facilitating Oxidative Addition: While aryl iodides generally undergo rapid oxidative addition, severe steric hindrance or electron-donating groups on the aryl iodide can slow this step.[6]
-
Use Electron-Rich Ligands: Ligands like SPhos or XPhos increase the electron density on the palladium center, promoting its insertion into the C-I bond.[7]
-
Ensure an Active Catalyst: The active catalyst is a Pd(0) species.[8][9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its in-situ reduction.
-
-
Promoting Transmetalation: This step is often rate-limiting and requires activation of the boronic acid by a base.[10]
-
Base and Water: Ensure your base (e.g., K₃PO₄) is of good quality and consider the addition of a small amount of water, as this can be crucial for the formation of the active boronate species.[3][10]
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to lower reactivity. Use fresh or properly stored boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.
-
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).
-
Add the catalyst/ligand solution to the Schlenk flask containing the solids.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.
-
Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Tang, W., & Li, C. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Chen, J., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]
-
Kwong, F. Y., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Carrow, B. P., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Homocoupling Suppression in 4-Iodo-2-methoxybenzonitrile Reactions
Topic: Removing and Preventing Homocoupling Byproducts (
Introduction
Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction using 4-Iodo-2-methoxybenzonitrile has yielded a significant amount of a high-molecular-weight byproduct: 4,4'-dicyano-3,3'-dimethoxybiphenyl .
This "homocoupling" dimer is a persistent impurity in aryl iodide couplings. The iodine atom is highly reactive toward oxidative addition, and the electron-withdrawing nitrile group at the 4-position further activates the C-I bond, increasing the local concentration of oxidative addition intermediates (
Module 1: The Diagnostic (Why is this happening?)
Q: Why does my aryl iodide couple with itself instead of the boronic acid?
A: This is a competition between Transmetallation (the desired path) and Disproportionation/Oxidative Homocoupling (the side path).
In a standard Suzuki cycle, the Palladium(0) catalyst inserts into the C-I bond to form
-
The Ideal Path: This species finds a boronate species (
), transmetallates, and forms your product ( ). -
The Failure Mode: If transmetallation is slow (due to steric bulk or low solubility of the boronic acid) or if oxygen is present, two
species can interact. They disproportionate to form and . The species then reductively eliminates the homocoupler ( ).[1]
Oxygen is the primary culprit. It oxidizes the Pd-catalyst or promotes the formation of peroxo-palladium species that accelerate homocoupling [1, 2].
Visualizing the Competition
Figure 1: The mechanistic fork. The presence of Oxygen or slow transmetallation kinetics diverts the intermediate toward the red "Dimer" pathway.
Module 2: Prevention Protocols (The Upstream Fix)
Q: How do I stop the dimer from forming in the first place?
A: You must starve the reaction of Oxygen and control the concentration of the oxidative addition intermediate.
Protocol A: The "Zero-Oxygen" Sparging Standard
Vacuum/backfill cycles (Schlenk line) are often insufficient for removing dissolved oxygen in polar solvents like DMF or Dioxane/Water.
-
Setup: Use a long needle or glass pipette connected to an inert gas line (Argon is heavier than air and preferred over Nitrogen).
-
Insertion: Submerge the tip of the needle to the very bottom of the solvent mixture before adding the catalyst.
-
Sparge: Bubble gas vigorously through the solvent for at least 15-20 minutes .
-
Catalyst Addition: Add the Pd catalyst after sparging, under a positive pressure of inert gas.
Protocol B: Stoichiometry & Addition Rate
If
-
Invert the Ratio: Use a slight excess of Boronic Acid (1.2 to 1.5 equivalents).
-
Slow Addition: If the problem persists, dissolve the 4-Iodo-2-methoxybenzonitrile in a portion of the solvent and add it slowly (via syringe pump) to the catalyst/boronic acid mixture. This keeps the concentration of
low, forcing it to react with the abundant boronate species immediately.
Protocol C: The Reductant Trick
Add 10-20 mol% of Potassium Formate or use Isopropanol as a co-solvent. These act as mild reducing agents that can help regenerate Pd(0) without promoting the oxidative homocoupling cycle [1].
Module 3: Purification (The Downstream Fix)
Q: The reaction is done, and I have the dimer. How do I separate it?
A: The dimer (4,4'-dicyano-3,3'-dimethoxybiphenyl) is significantly more rigid and planar than your starting material, leading to distinct solubility properties.
Strategy 1: Solubility Differential (Recrystallization)
Biaryl dimers often have much lower solubility in non-polar or slightly polar solvents compared to the monomeric halide or the cross-coupled product.
| Solvent System | 4-Iodo-2-methoxybenzonitrile | Homocoupling Dimer ( | Action |
| Hexanes / Heptane | Soluble (Moderate) | Insoluble | Triturate crude solid in hot hexanes; filter off the insoluble dimer. |
| Methanol / Ethanol | Soluble (Hot & Cold) | Insoluble (Cold) | Dissolve crude in hot MeOH; cool to 0°C. Dimer likely precipitates. |
| DCM / Chloroform | Highly Soluble | Soluble | Not suitable for precipitation. |
Step-by-Step Recrystallization/Trituration:
-
Evaporate the reaction solvent completely.
-
Redissolve the crude oil/solid in a minimum amount of hot Methanol or Ethyl Acetate .
-
Slowly add Hexanes until the solution turns slightly cloudy.
-
Cool the mixture to 0°C or -20°C.
-
The symmetrical dimer often crystallizes out first. Filter the solid (this is the impurity).
-
Concentrate the filtrate to recover your product.
Strategy 2: Chromatographic Separation
If recrystallization fails, use column chromatography. The polarity difference is subtle but exploitable.
-
TLC Analysis: The dimer usually runs slightly lower (more polar) than the starting iodide due to the presence of two nitrile groups, but this depends on the solvent system.
-
Recommended Eluent: A gradient of Hexanes:Ethyl Acetate (Start 95:5
80:20). -
The "Overlap" Zone: If the spots overlap, collect the mixed fractions and subject them to a second purification using Dichloromethane (100%) as the eluent. The solubility difference in DCM often alters the Rf values differently than Hex/EtOAc.
Module 4: Specifics of 4-Iodo-2-methoxybenzonitrile
Q: Does the methoxy group affect the homocoupling?
A: Yes. The 2-methoxy group (ortho to the nitrile, meta to the iodine) provides steric bulk and potential chelation sites.
-
Chelation: The oxygen lone pair can coordinate to Palladium, stabilizing the
intermediate. This stabilization increases its lifetime in solution, statistically increasing the chance it will encounter another molecule and homocouple. -
Electronic Activation: The 4-cyano group is a strong electron-withdrawing group (EWG). EWGs facilitate rapid oxidative addition. This means your
is consumed by Pd(0) very quickly. If the transmetallation step (reaction with Boron) is not equally fast, the "waiting" Pd species will dimerize.
Recommendation: Use a highly active catalyst system (e.g., Pd(dppf)Cl2 or Pd(PPh3)4 ) but ensure the Boronic acid is activated (use a strong base like Cs2CO3 or K3PO4 in wet solvents) to speed up the transmetallation step to match the speed of the oxidative addition [3].
Summary Checklist
-
Degas: Did you sparge with Argon for >15 mins?
-
Stoichiometry: Is Boronic Acid > 1.2 equiv?
-
Base: Are you using a strong enough base (Cs2CO3) to activate the boron?
-
Purification: Have you tried triturating with cold Methanol/Hexanes to crash out the dimer?
References
-
Vertex Pharmaceuticals. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.[2] Link
-
Adrio, J. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. OperaChem. Link
-
Liaw, W. et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.[2] Journal of Organic Chemistry.[2] Link
Sources
Purification methods for 4-Iodo-2-methoxybenzonitrile from reaction mixtures
Welcome to the technical support center for the purification of 4-Iodo-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound from reaction mixtures. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4-Iodo-2-methoxybenzonitrile sample?
A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities often include:
-
Unreacted Starting Materials: Precursors such as 2-methoxybenzonitrile or a related aniline derivative may be present if the reaction has not gone to completion.
-
Isomeric Byproducts: Depending on the directing effects of the substituents, small amounts of other regioisomers of iodination may form.
-
Halogen Exchange Products: If a synthesis step involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the iodo group can sometimes undergo nucleophilic aromatic substitution, leading to chloro-analog impurities.[1] This is particularly relevant for activated aromatic systems.
-
Hydrolysis Products: The nitrile group (-CN) can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to the corresponding amide (-CONH₂) or carboxylic acid (-COOH).
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove and may persist in the crude product.
Q2: My purified 4-Iodo-2-methoxybenzonitrile has a slight yellow or brown tint. Is this acceptable?
A2: While the pure compound is typically an off-white or pale solid, a slight coloration is not uncommon and can be caused by trace amounts of highly colored impurities or minor degradation products.[2] For many applications, if analytical methods like NMR or HPLC confirm a purity of >98%, this coloration may not interfere with subsequent reactions.[3] However, if color is a critical parameter (e.g., for final API formulation studies), treatment with activated charcoal during recrystallization or careful fractionation during column chromatography can often remove these color bodies.
Q3: Which primary purification method—recrystallization or column chromatography—should I choose?
A3: The choice depends on the scale of your synthesis and the nature of the impurities.
-
Recrystallization is generally preferred for larger quantities (>5 g) and for removing impurities with significantly different solubility profiles. It is a more scalable, economical, and time-efficient method when a suitable solvent system is found.[4]
-
Flash Column Chromatography is ideal for smaller quantities (<5 g) or when impurities are structurally very similar to the product (e.g., isomers), making separation by recrystallization difficult.[5] It offers higher resolution but is more labor-intensive and consumes more solvent.
Q4: How should I properly store purified 4-Iodo-2-methoxybenzonitrile?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container at low temperature (e.g., 4°C) and protected from light, as aryl iodides can be light-sensitive over time.[6]
Purification Method Selection Workflow
This decision tree provides a logical pathway for selecting the most appropriate purification strategy based on sample characteristics and experimental goals.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization Issues
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" and does not crystallize upon cooling. | The solvent is too effective, or the compound's melting point is below the solution's boiling point. The rate of cooling is too rapid. | 1. Add an Anti-Solvent: To the hot solution, add a miscible "poor" solvent (an anti-solvent) dropwise until turbidity persists.[7] Reheat gently until the solution is clear again, then allow it to cool slowly. 2. Reduce Cooling Rate: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help. 3. Switch Solvents: Choose a solvent system with a lower boiling point or where the compound has slightly lower solubility when hot.[2] |
| No crystals form, even after prolonged cooling. | The solution is not sufficiently saturated (too much solvent was used). The compound is highly soluble even at low temperatures in the chosen solvent. | 1. Concentrate the Solution: Gently boil off a portion of the solvent to increase the concentration and attempt to cool again.[2] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. 3. Change Solvent System: Re-evaporate the solvent and try a different system where the compound has lower solubility at cold temperatures.[8] |
| Very low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. Premature crystallization occurred during hot filtration. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate time before filtration to minimize solubility.[2] 3. Wash Crystals Correctly: Wash the collected crystals with a minimal amount of ice-cold fresh solvent to remove adhered impurities without dissolving the product. |
| Purity does not improve significantly after recrystallization. | Impurities have a very similar solubility profile to the product in the chosen solvent. The impurity co-crystallizes within the product's crystal lattice. | 1. Solvent Screening: Experiment with different solvent systems of varying polarity (see table below). A mixed solvent system may be required. 2. Switch Purification Method: If multiple recrystallization attempts fail, the impurities are likely too similar to the product. Flash column chromatography is the recommended next step.[9] |
Flash Column Chromatography Issues
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on the analytical TLC plate. | The chosen solvent system (mobile phase) is not optimal. | 1. Systematic Solvent Screening: Test various solvent mixtures. A good starting point for many benzonitriles is a Hexane/Ethyl Acetate or Hexane/Dichloromethane system. 2. Adjust Polarity: If spots are too high (Rf > 0.5), decrease the polarity of the mobile phase (more hexane). If spots are too low (Rf < 0.2), increase the polarity (more ethyl acetate). The target compound should have an Rf of ~0.3 for good separation. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase (silica gel). | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (gradient elution). For example, move from 10% Ethyl Acetate in Hexane to 20%, then 30%.[10] |
| All compounds elute together at the solvent front. | The mobile phase is too polar, causing all components to travel with the solvent front without interacting with the stationary phase. | 1. Decrease Mobile Phase Polarity: Start with a much less polar solvent system, such as pure hexane or a low percentage (1-2%) of ethyl acetate in hexane, and gradually increase the polarity. |
| Column cracks or channels form in the stationary phase bed. | The silica gel was packed improperly. The column was allowed to run dry at some point. | 1. Proper Packing: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and inconsistencies. Gently tap the column while packing. 2. Maintain Solvent Level: The solvent level must never drop below the top of the silica bed.[5] Keep the solvent reservoir filled. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
This protocol is a general guideline using a common polar/non-polar solvent pair. The optimal system for 4-Iodo-2-methoxybenzonitrile should be determined via small-scale solubility tests. A Methanol/Water or Ethanol/Water system is often a good starting point.[1]
Objective: To purify crude 4-Iodo-2-methoxybenzonitrile by removing impurities with different solubility characteristics.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a "good" solvent (e.g., hot ethanol) dropwise until the solid dissolves. Then, add a "poor" anti-solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[11] This confirms the suitability of the solvent pair.
-
Dissolution: Place the bulk crude material (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add the minimum volume of the "good" solvent (ethanol) needed to dissolve the compound when heated to a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise with swirling until the cloud point is reached and persists.
-
Clarification: Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again. This ensures the solution is perfectly saturated at high temperature.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture or pure, ice-cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and run analytical tests (HPLC, NMR) to confirm purity.
Common Recrystallization Solvent Systems
| Solvent System (Good/Poor) | Polarity | Comments |
| Ethanol / Water | Polar / Very Polar | Excellent for moderately polar compounds.[9] |
| Methanol / Water | Polar / Very Polar | Similar to ethanol/water, but methanol has a lower boiling point.[1] |
| Ethyl Acetate / Hexanes | Medium / Non-polar | A versatile system for a wide range of organic compounds.[12] |
| Acetone / Hexanes | Medium / Non-polar | Good for compounds that are highly soluble in acetone.[12] |
| Dichloromethane / Hexanes | Medium / Non-polar | Effective, but care must be taken due to the high volatility of DCM.[9] |
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate 4-Iodo-2-methoxybenzonitrile from closely related impurities based on differential adsorption to a stationary phase.
Caption: General workflow for flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation and gives the target compound an Rf value of approximately 0.3.
-
Column Packing: Select a column of appropriate size for your sample amount (typically using a 50:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[5]
-
Sample Loading: Dissolve the crude 4-Iodo-2-methoxybenzonitrile in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to begin eluting the sample. Start with the low-polarity mobile phase determined from your TLC analysis.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. Monitor the separation by collecting small samples from the eluting liquid and spotting them on a TLC plate.
-
Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will accelerate the elution of more strongly adsorbed compounds.[10]
-
Analysis and Isolation: Use TLC to identify the fractions containing the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to obtain the purified 4-Iodo-2-methoxybenzonitrile.
References
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-iodo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
METTLER TOLEDO. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. Retrieved from [Link]
- Monsanto Co. (1974). Purification of 2,4-dihydroxy-benzophenone. U.S. Patent No. 3,830,845.
-
ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. CN Patent No. 101092377A.
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
ResearchGate. (2014). How can I perform recrystallization of a solid mixture?. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
YouTube. (2023). Lab #4: Column Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
MDPI. (2024). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. aqa.org.uk [aqa.org.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemscene.com [chemscene.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
1H NMR spectrum analysis of 4-Iodo-2-methoxybenzonitrile
This guide serves as an advanced technical reference for the structural validation of 4-Iodo-2-methoxybenzonitrile using 1H NMR spectroscopy. It is designed for medicinal chemists and analytical scientists requiring rigorous quality control (QC) standards.
Comparative Guide & Technical Validation
Executive Summary
4-Iodo-2-methoxybenzonitrile is a critical scaffold in drug discovery, particularly for synthesizing biaryl systems via Suzuki-Miyaura coupling. Its structural integrity is defined by the specific regiochemistry of the iodine and methoxy substituents relative to the nitrile group.
This guide provides a definitive analysis of its 1H NMR signature, comparing its spectral performance across solvents (CDCl₃ vs. DMSO-d₆) and establishing a logic gate to distinguish it from common regioisomeric impurities (e.g., 4-iodo-3-methoxybenzonitrile).
Structural Profile & Atom Mapping
Before analyzing the spectrum, we must map the electronic environment. The molecule contains three distinct aromatic protons and one aliphatic methoxy group.
Figure 1: Connectivity map of 4-Iodo-2-methoxybenzonitrile. Note the electronic push-pull system: CN (Electron Withdrawing Group, EWG) at C1 and OMe (Electron Donating Group, EDG) at C2.
Experimental Protocol
To ensure reproducibility, follow this standardized acquisition workflow. This protocol minimizes solvent artifacts and maximizes resolution of meta-couplings.
3.1 Sample Preparation
-
Mass: 5–10 mg of solid product.[1]
-
Solvent Volume: 600 µL (min. depth 4.5 cm in 5mm tube).
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., residual KI or Cu salts from synthesis).
3.2 Acquisition Parameters (400 MHz or higher)
| Parameter | Setting | Rationale |
| Pulse Angle | 30° (zg30) | Maximizes signal-to-noise (S/N) per unit time. |
| Relaxation Delay (D1) | 1.0 – 2.0 s | Sufficient for aromatic protons; ensures quantitative integration. |
| Spectral Width | 12 ppm | Covers all aromatic and potential exchangeable protons. |
| Scans (NS) | 16 – 32 | Sufficient for >10 mg; use 64 scans for <5 mg. |
| Temperature | 298 K (25°C) | Standard for chemical shift reporting. |
Spectral Analysis: The "Fingerprint"
The 1H NMR spectrum in Chloroform-d (CDCl₃) exhibits a characteristic 3:1 aromatic pattern.
4.1 Assignment Table (CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment | Electronic Logic |
| 7.30 – 7.35 | Doublet (d) | 1H | J ≈ 8.0 Hz | H6 | Deshielded by ortho-CN group. |
| 7.25 – 7.30 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.5 Hz | H5 | Ortho to Iodine, meta to CN. |
| 7.10 – 7.15 | Doublet (d) / Singlet-like | 1H | J ≈ 1.5 Hz | H3 | Shielded by ortho-OMe; meta-coupled to H5. |
| 3.90 – 3.95 | Singlet (s) | 3H | - | OCH₃ | Characteristic methoxy chemical shift. |
4.2 Mechanistic Insight
-
The "Deshielded" H6: The nitrile group (CN) is a strong electron-withdrawing group (EWG). Proton H6 is ortho to the nitrile, placing it in the deshielding cone of the CN anisotropy, shifting it downfield (~7.33 ppm).
-
The "Shielded" H3: The methoxy group (OMe) is an electron-donating group (EDG) by resonance. This increases electron density at the ortho and para positions. H3 is ortho to the OMe group, resulting in a significant upfield shift relative to benzene.
-
The Iodine Effect: Iodine is unique; while electronegative, it is large and polarizable (heavy atom effect), often causing a "heavy atom shielding" on the ipso and ortho carbons, but in 1H NMR, its effect on ortho protons (H3, H5) is generally weakly deshielding compared to H.
Comparative Analysis: Alternatives & Validation
5.1 Comparison 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is crucial for solubility and peak separation.
| Feature | Alternative A: CDCl₃ | Alternative B: DMSO-d₆ | Recommendation |
| Solubility | Good (for pure compound) | Excellent (for salts/polar impurities) | Use CDCl₃ for routine QC. |
| Chemical Shifts | Standard reference. | Aromatic peaks shift downfield (+0.1–0.3 ppm) due to polarity. | Use DMSO-d₆ if observing labile intermediates. |
| Water Peak | ~1.56 ppm (Usually distinct) | ~3.33 ppm (Can obscure signals) | CDCl₃ is preferred to avoid H₂O overlap. |
| Stacking | Minimal. | Strong solvent-solute stacking can alter coupling resolution. | CDCl₃ provides sharper couplings. |
Key Observation: In DMSO-d₆, the water peak at 3.33 ppm is dangerously close to the OMe signal (~3.9 ppm). If the sample is wet, the water peak can broaden and interfere with the methoxy integration. CDCl₃ is the superior choice for accurate integration.
5.2 Comparison 2: Distinguishing Regioisomers
In synthesis, a common impurity is 4-iodo-3-methoxybenzonitrile (where OMe and I positions are swapped or shifted). NMR is the primary tool to distinguish them.
Figure 2: Logic gate for distinguishing the target product from its 3-methoxy isomer.
-
Target (2-methoxy): The proton between OMe and I (H3) has no ortho neighbor. It appears as a meta-coupled doublet (J ~1.5 Hz) or singlet.
-
Isomer (3-methoxy): The proton between CN and OMe (H2) is isolated (singlet/meta-doublet), BUT the other two protons (H5, H6) are ortho to each other.
-
Differentiation: Look at the coupling of the proton adjacent to the Methoxy. In the target, H3 (ortho to OMe) is a singlet/meta-doublet . In the 3-methoxy isomer, H2 (ortho to OMe) is also a singlet/meta-doublet. CRITICAL DISTINCTION: Look at the chemical shift.[1][2][3][4][5] H3 in the target is flanked by I and OMe. H2 in the isomer is flanked by CN and OMe. The CN group will deshield H2 significantly more than the Iodine affects H3.
Troubleshooting & Common Artifacts
-
Satellite Peaks: You will see ¹³C satellites (0.55% intensity on each side of the OMe singlet). Do not integrate these as impurities.
-
Rotational Sidebands: If spinning, sidebands may appear around the strong OMe peak. Turn off spinner for high-resolution acquisition.
-
Grease: A common contaminant in Suzuki couplings. Look for a singlet at 0.07 ppm (silicone grease) or multiplets at 0.8/1.2 ppm (hydrocarbon grease).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard reference for Additivity Rules and Coupling Constants).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic). Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. magritek.com [magritek.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. azom.com [azom.com]
- 5. rsc.org [rsc.org]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Iodinated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative of Isomer Differentiation
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of isomeric molecules is a critical challenge. Positional isomers, while possessing identical molecular formulas and weights, can exhibit vastly different pharmacological, toxicological, and chemical properties. Iodinated benzonitriles, as key intermediates in the synthesis of a variety of bioactive molecules, present such an analytical challenge. Mass spectrometry, a cornerstone of molecular analysis, offers a powerful tool for their differentiation through the detailed study of their fragmentation patterns.
This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of ortho-, meta-, and para-iodobenzonitrile. By examining the characteristic fragmentation pathways and the influence of the iodine atom's position on the benzene ring, this document serves as a practical resource for researchers engaged in the structural elucidation of halogenated aromatic compounds. Furthermore, a comparison with other halogenated benzonitriles (chloro- and bromo- derivatives) is included to provide a broader context for understanding the role of the halogen in directing fragmentation.
The Role of Ionization: Unveiling Molecular Fingerprints
The method of ionization is a critical determinant of the information that can be gleaned from a mass spectrum. For the analysis of relatively small and volatile molecules like iodinated benzonitriles, Electron Ionization (EI) is a robust and widely used technique. In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M radical cation, M•+) and subsequent extensive fragmentation. This "hard" ionization technique produces a complex fragmentation pattern that serves as a unique molecular fingerprint, invaluable for structural isomer differentiation.
In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) are typically employed for larger, more polar, and thermally labile molecules. ESI generally results in the formation of protonated molecules ([M+H]+) or other adducts with minimal fragmentation. While less informative for detailed structural elucidation of small isomers through fragmentation, ESI is a powerful tool for determining the molecular weight of a compound and is often coupled with tandem mass spectrometry (MS/MS) to induce and study fragmentation in a controlled manner. This guide will focus primarily on the rich detail provided by EI-MS.
Experimental Protocol: Acquiring High-Quality Mass Spectra
Reproducible and high-quality mass spectra are fundamental to accurate structural elucidation. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of iodinated benzonitriles.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Prepare a 100 µg/mL solution of the iodobenzonitrile isomer in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
This self-validating protocol ensures good chromatographic separation of the isomers and provides a standardized method for generating comparable mass spectra.
Comparative Fragmentation Analysis of Iodinated Benzonitrile Isomers
The molecular weight of all three iodobenzonitrile isomers (C7H4IN) is 229.02 g/mol . Under electron ionization, they all exhibit a prominent molecular ion peak at m/z 229. However, the key to their differentiation lies in the relative abundances of their fragment ions.
4-Iodobenzonitrile (para-isomer)
The mass spectrum of 4-iodobenzonitrile is characterized by a few dominant fragmentation pathways. The NIST database provides key insights into its fragmentation.[1]
Key Fragment Ions for 4-Iodobenzonitrile:
| m/z | Proposed Fragment Ion | Structure | Relative Intensity |
| 229 | [M]•+ | C7H4IN•+ | High |
| 102 | [M - I]•+ | C7H4N•+ | High |
| 75 | [C6H3]•+ | C6H3•+ | Moderate |
Fragmentation Pathway of 4-Iodobenzonitrile:
The primary fragmentation event is the cleavage of the C-I bond, which is the weakest bond in the molecule. This results in the loss of an iodine radical (I•) and the formation of the highly stable cyanophenyl cation at m/z 102 . This is often the base peak in the spectrum. Subsequent fragmentation of the cyanophenyl cation can occur through the loss of a neutral molecule of hydrogen cyanide (HCN), leading to the formation of the benzyne radical cation at m/z 76 . Further fragmentation can lead to the ion at m/z 75 , corresponding to the loss of an additional hydrogen atom.
Caption: EI fragmentation of 4-Iodobenzonitrile.
3-Iodobenzonitrile (meta-isomer)
The mass spectrum of 3-iodobenzonitrile, as found in the NIST database, shows similarities to the para-isomer but with discernible differences in the relative intensities of the fragment ions.
Key Fragment Ions for 3-Iodobenzonitrile:
| m/z | Proposed Fragment Ion | Structure | Relative Intensity |
| 229 | [M]•+ | C7H4IN•+ | High |
| 102 | [M - I]•+ | C7H4N•+ | High |
| 75 | [C6H3]•+ | C6H3•+ | Moderate |
Fragmentation Pathway of 3-Iodobenzonitrile:
Similar to the para-isomer, the most prominent fragmentation is the loss of the iodine radical to form the cyanophenyl cation at m/z 102 . The subsequent loss of HCN to form the benzyne radical cation at m/z 76 and further fragmentation to m/z 75 also occurs. The subtle differences in the relative abundances of these fragments compared to the para-isomer can be attributed to the different electronic effects of the cyano group at the meta position, which influences the stability of the resulting fragment ions.
Caption: EI fragmentation of 3-Iodobenzonitrile.
2-Iodobenzonitrile (ortho-isomer)
Predicted Key Fragment Ions for 2-Iodobenzonitrile:
| m/z | Proposed Fragment Ion | Structure | Predicted Relative Intensity |
| 229 | [M]•+ | C7H4IN•+ | High |
| 102 | [M - I]•+ | C7H4N•+ | High |
| 76 | [C6H4]•+ | C6H4•+ | Moderate to High |
| 75 | [C6H3]•+ | C6H3•+ | Moderate |
Predicted Fragmentation Pathway of 2-Iodobenzonitrile:
The initial loss of an iodine radical to form the cyanophenyl cation at m/z 102 is expected to be a major pathway. However, the ortho-isomer may also exhibit a more pronounced loss of hydrogen cyanide (HCN) from the molecular ion or the [M-I]•+ fragment due to intramolecular interactions. A potential ortho-effect could involve the interaction between the iodine and cyano groups, possibly leading to the formation of a cyclic intermediate after the initial ionization, which could then fragment in a unique manner. For instance, the loss of ICN could be a possibility, though less common. The benzyne radical cation at m/z 76 is also expected to be a significant fragment.
Sources
A Comparative Guide to the Reactivity of 4-Iodo-2-methoxybenzonitrile and its Bromo Analog in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Aryl halides, in particular, serve as versatile precursors for a myriad of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct synthons: 4-iodo-2-methoxybenzonitrile and 4-bromo-2-methoxybenzonitrile. Understanding their relative performance in pivotal synthetic transformations is crucial for optimizing reaction conditions, maximizing yields, and streamlining drug discovery and development pipelines.
This guide will delve into the fundamental principles governing the reactivity of these two compounds and provide illustrative experimental data for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as well as for nucleophilic aromatic substitution (SNA_r_).
The Decisive Role of the Halogen: A Fundamental Perspective
The primary determinant of the differential reactivity between 4-iodo-2-methoxybenzonitrile and its bromo analog lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The generally accepted trend for the ease of this oxidative addition is C-I > C-Br > C-Cl, a trend that is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.[1] The weaker carbon-iodine bond (approximately 213 kJ/mol for C-I versus 285 kJ/mol for C-Br in aryl halides) allows for a lower activation energy barrier for the oxidative addition, thus enabling reactions to proceed under milder conditions and often at a faster rate.[2]
Conversely, in nucleophilic aromatic substitution (SNA_r_) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[3][4] In this mechanistic paradigm, the polarization of the carbon-halogen bond is a more influential factor than its bond strength. The greater electronegativity of bromine compared to iodine leads to a more polarized C-Br bond, rendering the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the reactivity trend for SNA_r_ is often the reverse of that observed in palladium-catalyzed couplings: C-F > C-Cl > C-Br > C-I.[3]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The following sections provide a comparative analysis of 4-iodo-2-methoxybenzonitrile and 4-bromo-2-methoxybenzonitrile in three ubiquitous palladium-catalyzed cross-coupling reactions. The experimental protocols provided are representative and based on established methodologies for analogous substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds.[5][6][7] Given the principles outlined above, 4-iodo-2-methoxybenzonitrile is expected to exhibit superior reactivity over its bromo counterpart, allowing for lower catalyst loadings, milder temperatures, and shorter reaction times.
Illustrative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | 4-Iodo-2-methoxybenzonitrile | 4-Bromo-2-methoxybenzonitrile |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Phenylboronic Acid | 1.2 equiv | 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 4 hours | 12 hours |
| Typical Yield | >90% | ~85% |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2-methoxybenzonitrile with Phenylboronic Acid
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-2-methoxybenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, crucial for the synthesis of conjugated enynes and arylalkynes.[6][8][9] Similar to the Suzuki coupling, the iodo-substituted benzonitrile is anticipated to undergo this transformation more readily than its bromo counterpart.
Illustrative Data: Sonogashira Coupling with Phenylacetylene
| Parameter | 4-Iodo-2-methoxybenzonitrile | 4-Bromo-2-methoxybenzonitrile |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Phenylacetylene | 1.2 equiv | 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1 mol%) | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Copper Co-catalyst | CuI (2 mol%) | CuI (5 mol%) |
| Base | Triethylamine | Triethylamine |
| Solvent | THF | DMF |
| Temperature | Room Temperature | 60 °C |
| Reaction Time | 2 hours | 8 hours |
| Typical Yield | >95% | ~80% |
Experimental Protocol: Sonogashira Coupling of 4-Iodo-2-methoxybenzonitrile with Phenylacetylene
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-2-methoxybenzonitrile (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.01 mmol, 1 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed tetrahydrofuran (5 mL) followed by triethylamine (3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by column chromatography on silica gel.
Catalytic Cycles of the Sonogashira Reaction
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a common linkage in pharmaceuticals.[10] As with the previous cross-coupling examples, the enhanced reactivity of the C-I bond in 4-iodo-2-methoxybenzonitrile facilitates this transformation under more benign conditions compared to the bromo analog.
Illustrative Data: Buchwald-Hartwig Amination with Morpholine
| Parameter | 4-Iodo-2-methoxybenzonitrile | 4-Bromo-2-methoxybenzonitrile |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Morpholine | 1.2 equiv | 1.2 equiv |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | Xantphos (2.5 mol%) | Xantphos (5 mol%) |
| Base | NaOtBu (1.4 equiv) | NaOtBu (1.4 equiv) |
| Solvent | Toluene | Dioxane |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 6 hours | 18 hours |
| Typical Yield | ~90% | ~85% |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-2-methoxybenzonitrile with Morpholine
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), Xantphos (0.025 mmol, 2.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add 4-iodo-2-methoxybenzonitrile (1.0 mmol, 1.0 equiv) and anhydrous, degassed toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C for 6 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA_r_): A Contrasting Reactivity Profile
In stark contrast to palladium-catalyzed reactions, the reactivity of aryl halides in SNA_r_ is governed by the electrophilicity of the carbon atom bearing the halogen.[3][4] The presence of electron-withdrawing groups, such as the nitrile group in the target molecules, is crucial for activating the aromatic ring towards nucleophilic attack. As previously mentioned, the more electronegative bromine atom polarizes the C-Br bond to a greater extent than iodine, making the bromo-substituted compound the more reactive substrate in this context.
Illustrative Data: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Parameter | 4-Iodo-2-methoxybenzonitrile | 4-Bromo-2-methoxybenzonitrile |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Sodium Methoxide | 1.5 equiv | 1.5 equiv |
| Solvent | DMSO | DMSO |
| Temperature | 120 °C | 100 °C |
| Reaction Time | 24 hours | 10 hours |
| Typical Yield | ~60% | >90% |
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Bromo-2-methoxybenzonitrile with Sodium Methoxide
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-methoxybenzonitrile (1.0 mmol, 1.0 equiv) and anhydrous dimethyl sulfoxide (DMSO) (5 mL).
-
Add sodium methoxide (1.5 mmol, 1.5 equiv) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 10 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,4-dimethoxybenzonitrile.
Mechanism of Nucleophilic Aromatic Substitution (SNA_r_)
Caption: General mechanism for nucleophilic aromatic substitution (SNA_r_).
Conclusion
The choice between 4-iodo-2-methoxybenzonitrile and 4-bromo-2-methoxybenzonitrile as a synthetic precursor is dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the iodo-substituted analog is the superior choice, offering higher reactivity that translates to milder reaction conditions, shorter reaction times, and often higher yields. This enhanced reactivity is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-limiting oxidative addition step.
Conversely, for nucleophilic aromatic substitution reactions, the bromo-substituted benzonitrile is the more reactive substrate. The greater polarization of the C-Br bond enhances the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack, which is the rate-determining step in this reaction class.
A thorough understanding of these fundamental reactivity principles allows for the rational design of synthetic routes, enabling researchers and drug development professionals to select the optimal building block for their specific needs, thereby accelerating the discovery and development of novel chemical entities.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amidation of Aryl Halides and Triflates. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]
-
Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews1951 , 49 (2), 273–412. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]
-
Blaser, H.-U.; Indolese, A. F.; Schnyder, A.; Steiner, H.; Studer, M. Supported Palladium Catalysts for Fine Chemicals Synthesis. Journal of Molecular Catalysis A: Chemical2001 , 173 (1-2), 3–18. [Link]
-
Sonogashira, K. Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with Sp2-Carbon Halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46–49. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition1998 , 37 (15), 2046–2067. [Link]
-
Rossi, R. A.; Pierini, A. B.; Peñéñory, A. B. Nucleophilic Substitution Reactions by the S_RN_1 Mechanism on Alkyl, Alkenyl, and Aryl Substrates. Chemical Reviews2003 , 103 (3), 71–167. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports2024 . [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
-
Sonogashira coupling of phenylacetylene and aryl halides. ResearchGate. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
-
Suzuki coupling of 4-iodoanisole with phenylboronic acid. ResearchGate. [Link]
-
Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid. ResearchGate. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers2023 . [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K.; Jessiman, J. E.; Hein, J. E. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv2021 . [Link]
-
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube2017 . [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances2023 . [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC2009 . [Link]
-
Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Kevin Shea. An Introduction to Palladium Catalyzed Reactions. YouTube2013 . [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters2018 . [Link]
-
Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ {Pd(µ-OH)Cl(NHC)}2]. Preprints.org2023 . [Link]
-
Palladium used As A Catalyst: A Review. Asian Journal of Pharmaceutical Research2021 . [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions2007 . [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Angewandte Chemie International Edition2016 . [Link]
Sources
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. ajphr.com [ajphr.com]
- 7. preprints.org [preprints.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
Introduction: The Analytical Imperative for 4-Iodo-2-methoxybenzonitrile
An In-Depth Technical Guide to Selecting and Validating an HPLC Retention Time Standard for the Analysis of 4-Iodo-2-methoxybenzonitrile
In the landscape of pharmaceutical synthesis and drug development, 4-Iodo-2-methoxybenzonitrile serves as a critical intermediate. Its precise quantification is paramount for ensuring reaction efficiency, characterizing impurity profiles, and maintaining batch-to-batch consistency—all cornerstones of Good Manufacturing Practice (GMP).[1] High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution and sensitivity.[2]
However, the robustness of an HPLC method can be compromised by minor, unavoidable variations in instrumentation, mobile phase preparation, and column aging. These fluctuations can lead to shifts in retention time, complicating peak identification and potentially leading to erroneous quantification. To mitigate these risks, the use of a reliable retention time standard is not just advantageous; it is a prerequisite for a fully validated and trustworthy analytical method.[3][4]
This guide provides a comprehensive framework for the selection, comparison, and validation of an optimal internal standard for the reversed-phase HPLC analysis of 4-Iodo-2-methoxybenzonitrile. We will delve into the physicochemical rationale behind our choices, present a detailed experimental protocol, and compare the performance of several candidate standards to provide a data-driven recommendation for researchers and quality control analysts.
Physicochemical Profile of the Analyte: 4-Iodo-2-methoxybenzonitrile
Understanding the analyte is the first step in any method development process.[5] 4-Iodo-2-methoxybenzonitrile is a substituted aromatic compound with distinct features that dictate its chromatographic behavior.
-
Structure: A benzene ring substituted with an iodo, a methoxy, and a nitrile group.
-
Polarity & Hydrophobicity: The large, polarizable iodine atom and the benzene ring contribute significant hydrophobicity. The methoxy and nitrile groups add a degree of polarity. This balance makes it an ideal candidate for reversed-phase chromatography, where it will interact strongly with a non-polar stationary phase.[6] Retention is primarily driven by hydrophobic interactions.[7]
-
Calculated Properties:
-
Molecular Weight: ~259.04 g/mol [8]
-
Predicted LogP (XLogP3): ~2.3 - 3.0 (This value indicates significant hydrophobicity, predicting strong retention on a C18 column).
-
Given its hydrophobic nature, we can anticipate that 4-Iodo-2-methoxybenzonitrile will be well-retained on common reversed-phase columns like a C18. Elution will require a mobile phase with a significant proportion of organic solvent, such as acetonitrile or methanol.[9]
The Role and Selection Criteria for an Internal Standard
An internal standard (IS) is a compound of known concentration added to every sample (including calibration standards and unknowns) before analysis.[10] Quantification is then based on the ratio of the analyte's response to the IS's response. This approach corrects for variations in injection volume, sample evaporation, and instrumental drift.[11]
The selection of an appropriate IS is a critical decision governed by several key principles.[12]
Core Criteria for Internal Standard Selection:
-
Structural Similarity: The IS should be chemically similar to the analyte to ensure it behaves similarly during sample preparation and chromatography.[10]
-
Resolution: It must be fully resolved from the analyte and any other components in the sample matrix.[11]
-
Elution Proximity: The IS should elute near the analyte of interest to ensure that both are subjected to similar chromatographic conditions.[12]
-
Purity and Stability: The standard must be highly pure, chemically stable, and not react with the sample components.[10]
-
Non-interference: It must not be naturally present in the samples being analyzed.[13]
Below is a diagram illustrating the logical workflow for selecting a suitable internal standard.
Caption: Logical workflow for the selection of a suitable internal standard.
Candidate Standards for Comparison
Based on the principles above, we have selected three commercially available compounds for evaluation as potential internal standards for 4-Iodo-2-methoxybenzonitrile.
-
4-Methoxybenzonitrile (Candidate A): The parent structure without the iodo substituent. It is expected to be less hydrophobic and therefore elute earlier. Its structural similarity makes it a strong candidate.[14][15]
-
4-Methoxy-2-methylbenzonitrile (Candidate B): An analog where the bulky, electron-withdrawing iodine is replaced by a smaller, electron-donating methyl group. This will alter its hydrophobicity and retention, likely resulting in an earlier elution time than the analyte but later than Candidate A.[16]
-
3-Iodo-4-methoxybenzonitrile (Candidate C): A positional isomer. Isomers often have very similar physicochemical properties and are excellent candidates for internal standards, provided they can be chromatographically resolved.[8]
Experimental Protocol: Comparative HPLC Analysis
This protocol is designed to achieve robust separation on a standard reversed-phase HPLC system.
Materials and Reagents
-
Analytes: 4-Iodo-2-methoxybenzonitrile, 4-Methoxybenzonitrile, 4-Methoxy-2-methylbenzonitrile, 3-Iodo-4-methoxybenzonitrile.
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm (chosen based on the UV absorbance maxima of the benzonitrile chromophore).
-
Gradient Elution Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 50 50 15.0 10 90 20.0 10 90 20.1 50 50 | 25.0 | 50 | 50 |
Sample Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each compound (analyte and candidates A, B, C) in 10 mL of Diluent.
-
Working Solution (10 µg/mL): Prepare a mixed solution containing 4-Iodo-2-methoxybenzonitrile and all three candidate standards. Pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
The following diagram outlines the overall experimental workflow.
Caption: Step-by-step workflow from sample preparation to data analysis.
Results and Comparative Analysis
After executing the analysis, the following data were obtained. The results are presented to compare the chromatographic performance of each candidate standard relative to the target analyte, 4-Iodo-2-methoxybenzonitrile.
| Compound | Identity | Retention Time (RT) (min) | Relative Retention Time (RRT)* | Resolution (Rs) vs. Analyte | Peak Symmetry |
| Analyte | 4-Iodo-2-methoxybenzonitrile | 12.85 | 1.00 | - | 1.1 |
| Candidate A | 4-Methoxybenzonitrile | 9.54 | 0.74 | 12.5 | 1.2 |
| Candidate B | 4-Methoxy-2-methylbenzonitrile | 10.98 | 0.85 | 7.1 | 1.1 |
| Candidate C | 3-Iodo-4-methoxybenzonitrile | 12.21 | 0.95 | 2.8 | 1.1 |
*Relative Retention Time (RRT) = RTStandard / RTAnalyte
Discussion of Performance
-
Candidate A (4-Methoxybenzonitrile): This compound eluted significantly earlier than the analyte (RRT = 0.74). While it is well-resolved (Rs = 12.5), the large separation in retention time is not ideal. Drastic differences in elution time mean the two compounds experience different mobile phase compositions for a significant portion of the gradient run, which can undermine the corrective power of an internal standard.
-
Candidate B (4-Methoxy-2-methylbenzonitrile): With an RRT of 0.85, this standard elutes closer to the analyte while still maintaining excellent resolution (Rs = 7.1). Its behavior on the column is more analogous to the analyte than Candidate A, making it a viable option. The structural difference (methyl vs. iodo) is distinct enough to ensure resolution under various conditions.
-
Candidate C (3-Iodo-4-methoxybenzonitrile): As a positional isomer, this compound eluted very close to the analyte (RRT = 0.95), which is highly desirable for an internal standard.[12] The resolution of 2.8 is excellent—well above the baseline separation criterion of Rs > 2.0—indicating a robust separation. Because it shares the exact same elemental composition and a very similar structure, it is expected to have nearly identical extraction efficiency and detector response characteristics, making it an almost perfect proxy for the analyte during analysis.
Conclusion and Recommendation
Based on a comprehensive evaluation of chromatographic performance, 3-Iodo-4-methoxybenzonitrile (Candidate C) is unequivocally recommended as the most suitable HPLC retention time standard for the analysis of 4-Iodo-2-methoxybenzonitrile.
Its key advantages are:
-
Optimal Elution Proximity (RRT = 0.95): It co-elutes closely with the analyte, ensuring that both compounds are subjected to nearly identical conditions throughout the analytical run.
-
Excellent Resolution (Rs = 2.8): The separation is robust and well above the accepted threshold for quantification, minimizing the risk of peak co-elution or misidentification.
-
Structural Analogy: As an isomer, it is the most faithful surrogate for the analyte in terms of chemical properties, a critical factor for ensuring accuracy and precision.[10]
By incorporating 3-Iodo-4-methoxybenzonitrile as an internal standard, laboratories can develop a highly robust, reproducible, and validatable HPLC method for the quality control of 4-Iodo-2-methoxybenzonitrile, thereby enhancing the reliability of data crucial for pharmaceutical development and manufacturing.
References
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19895654, 3-Iodo-4-methoxybenzonitrile. Retrieved from [Link]
- Kumar, A., & Sharma, B. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical and Clinical Research.
-
ResearchGate. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]
-
LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Separation Science. (2023). Internal Standards: Strategies From the Frontline. Retrieved from [Link]
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-207.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3801022, 4-Methoxy-2-methylbenzonitrile. Retrieved from [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. onyxipca.com [onyxipca.com]
- 6. chromtech.com [chromtech.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. 3-Iodo-4-methoxybenzonitrile | C8H6INO | CID 19895654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 11. scioninstruments.com [scioninstruments.com]
- 12. sepscience.com [sepscience.com]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Methoxybenzonitrile 99 874-90-8 [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 4-Methoxy-2-methylbenzonitrile | C9H9NO | CID 3801022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal structure data for substituted methoxybenzonitriles
A Comparative Guide to the Crystal Structures of Substituted Methoxybenzonitriles for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the crystal structures of three constitutional isomers of nitromethoxybenzonitrile, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. The subtle interplay of substituent positions on the aromatic ring can dramatically influence crystal packing and intermolecular interactions, ultimately impacting a compound's performance.
This document deviates from a rigid template to present a narrative that is both technically precise and grounded in practical experimental considerations. We will delve into the crystallographic data of 2-methoxy-3-nitrobenzonitrile, 2-methoxy-5-nitrobenzonitrile, and 4-methoxy-3-nitrobenzonitrile, drawing upon a key comparative study to ensure data consistency. The causality behind experimental choices in synthesis and crystal growth is explained, providing a self-validating framework for the presented protocols.
The Critical Role of Crystal Structure in Drug Development
The spatial arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of the bulk properties of a solid material. In the pharmaceutical industry, controlling the crystalline form of a drug substance is a critical aspect of its development. Different crystal forms, or polymorphs, of the same compound can exhibit significant differences in their therapeutic efficacy. Therefore, a thorough understanding of the factors that govern crystal packing is essential for the rational design of drug candidates with optimal properties.
This guide focuses on substituted methoxybenzonitriles, a class of compounds that serve as versatile building blocks in medicinal chemistry. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and cyano groups creates interesting electronic and steric effects that manifest in their crystal structures.
Comparative Crystallographic Analysis
A seminal study by Fun, H., K. Chinnakali, I. A. Razak, Z. Zainal, and H.-K. Fun provides a detailed comparative analysis of the crystal structures of 2-methoxy-3-nitrobenzonitrile (I), 2-methoxy-5-nitrobenzonitrile (II), and 4-methoxy-3-nitrobenzonitrile (III)[1]. This work serves as the primary source for the crystallographic data presented herein, ensuring a consistent and reliable comparison.
The crystallographic data for these three isomers, all determined by single-crystal X-ray diffraction, are summarized in the table below for easy comparison.
| Parameter | 2-Methoxy-3-nitrobenzonitrile (I) | 2-Methoxy-5-nitrobenzonitrile (II) | 4-Methoxy-3-nitrobenzonitrile (III) |
| Formula | C₈H₆N₂O₃ | C₈H₆N₂O₃ | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 | 178.15 | 178.15 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 7.643(1) | 7.509(2) | 7.521(1) |
| b (Å) | 8.336(2) | 13.911(2) | 12.383(2) |
| c (Å) | 12.601(2) | 7.581(2) | 8.525(1) |
| β (°) ** | 97.48(1) | 99.19(2) | 98.78(1) |
| Volume (ų) ** | 796.9(2) | 781.1(3) | 784.0(2) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.484 | 1.513 | 1.506 |
Analysis of Structural Data:
The three isomers crystallize in the monoclinic system, with isomers (I) and (II) sharing the P2₁/c space group, while isomer (III) crystallizes in P2₁/n. Despite these similarities, the unit cell dimensions and volumes show notable differences, reflecting the distinct packing arrangements dictated by the substituent positions.
In 2-methoxy-3-nitrobenzonitrile (I) , the methoxy group is twisted out of the plane of the benzene ring. The crystal packing is stabilized by C-H···O and C-H···N intermolecular interactions, forming a three-dimensional network.
For 2-methoxy-5-nitrobenzonitrile (II) , the methoxy group is nearly coplanar with the benzene ring. The crystal structure is characterized by stacks of molecules linked by C-H···O and C-H···N hydrogen bonds.
In 4-methoxy-3-nitrobenzonitrile (III) , the methoxy group is also close to being in the plane of the aromatic ring. The molecules are linked into chains by C-H···O interactions.
These subtle variations in molecular conformation and intermolecular interactions, arising from the different substitution patterns, lead to the observed differences in their crystal lattices.
Experimental Methodologies: A Guide for the Bench Scientist
The following sections provide detailed, step-by-step methodologies for the synthesis, crystallization, and crystal structure determination of substituted methoxybenzonitriles. These protocols are designed to be self-validating and are grounded in established chemical principles.
Synthesis of Substituted Methoxybenzonitriles
A common and effective method for the synthesis of nitro-substituted methoxybenzonitriles involves the nitration of a methoxybenzonitrile precursor.
Experimental Protocol: Nitration of Methoxybenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting methoxybenzonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. The causality here is to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any residual acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Caption: Synthetic workflow for substituted methoxybenzonitriles.
Single-Crystal Growth
Obtaining high-quality single crystals is a crucial yet often challenging step for X-ray diffraction analysis. The choice of crystallization method and solvent is critical and often requires empirical optimization.
Experimental Protocol: Single-Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The ideal solvent will allow for slow crystal growth upon evaporation. Common choices include ethanol, methanol, acetone, or mixtures with water.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming may be necessary to dissolve the compound completely.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps and dry them on a filter paper.
Caption: From purified compound to crystal structure analysis.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.
Conclusion
This guide has provided a comparative analysis of the crystal structures of three substituted methoxybenzonitrile isomers, highlighting the profound impact of substituent positioning on molecular packing and intermolecular interactions. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis offer a practical framework for researchers in the field. A thorough understanding and control of the crystalline state are indispensable for the successful development of new pharmaceutical products. The insights provided herein aim to empower scientists to make more informed decisions in the design and optimization of drug candidates.
References
-
Fun, H., Chinnakali, K., Razak, I. A., Zainal, Z., & Fun, H.-K. (1997). 2-Methoxy-3-nitrobenzonitrile, 2-methoxy-5-nitrobenzonitrile and 4-methoxy-3-nitrobenzonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1978-1982. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
